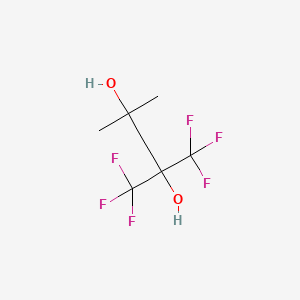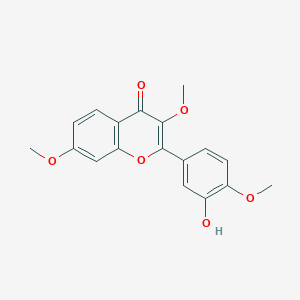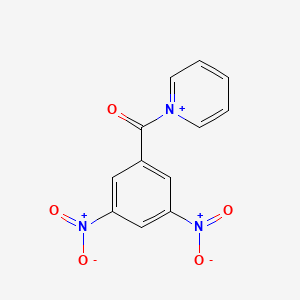![molecular formula C16H17NO2 B14342390 N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide CAS No. 93172-53-3](/img/structure/B14342390.png)
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a formamide group attached to a phenylethyl chain, which is further substituted with a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide typically involves the reaction of 4-methoxyphenylacetonitrile with benzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to formylation using formic acid or formic anhydride to yield the desired formamide compound. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-8 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Methoxyphenylacetic acid
Reduction: N-[2-(4-Methoxyphenyl)-1-phenylethyl]amine
Substitution: Various substituted phenylethyl derivatives
Scientific Research Applications
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenylethyl chain and methoxy group contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Methoxyphenyl)ethyl]formamide
- N-[2-(4-Methoxyphenyl)-1-phenylethyl]acetamide
- N-[2-(4-Methoxyphenyl)-1-phenylethyl]benzamide
Uniqueness
N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the formamide moiety allows for versatile reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
93172-53-3 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-1-phenylethyl]formamide |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-13(8-10-15)11-16(17-12-18)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,17,18) |
InChI Key |
QFQXWVMPKRGMJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



arsanium bromide](/img/structure/B14342323.png)

![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
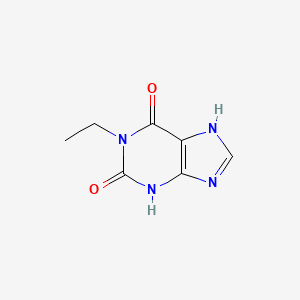




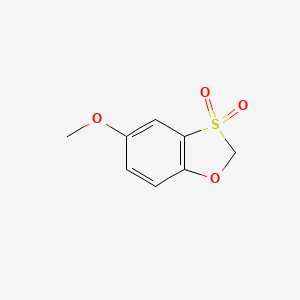
![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
